8-Bromo-6-chloro-2H-chromene-3-carbonitrile
Description
Systematic Nomenclature and IUPAC Conventions
The compound 8-bromo-6-chloro-2H-chromene-3-carbonitrile is named according to IUPAC guidelines, which prioritize substituent positions and functional group hierarchy. The parent structure is 2H-chromene , a bicyclic system comprising a benzene ring fused to a dihydropyran ring. The numbering begins at the oxygen atom in the pyran ring, proceeding clockwise to assign positions to substituents.
- Bromo and chloro groups occupy positions 8 and 6, respectively, on the benzene moiety.
- The carbonitrile group (-C≡N) is attached to position 3 of the chromene backbone.
The systematic name reflects this substitution pattern: This compound . Alternative identifiers include:
- CAS Registry Number : 885271-10-3
- Molecular Formula : C₁₀H₅BrClNO
- SMILES Notation : C1C(=CC2=C(O1)C(=CC(=C2)Cl)Br)C#N
This nomenclature adheres to IUPAC Rule A-41.1, which governs fused polycyclic systems.
Molecular Architecture and Crystallographic Analysis
The molecular structure of this compound features a planar chromene core with substituents influencing electronic distribution and steric interactions. Key structural attributes include:
Chromene Backbone
Substituent Effects
Crystallographic Insights
While direct X-ray diffraction data for this compound are unavailable, analogous chromene derivatives exhibit monoclinic or triclinic crystal systems with π-π stacking interactions. For example, in 5-bromo-7-chloro-3,3a-dihydrocyclopenta[b]chromen-1(2H)-one , the chromene ring is nearly planar, with substituents deviating by <5° from coplanarity. Similar behavior is expected for this compound, where halogen substituents may induce slight torsional strain in the fused ring system.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
- Aromatic protons : Signals between δ 7.2–8.1 ppm, split into doublets or doublet-of-doublets due to coupling with adjacent substituents.
- Pyran ring protons :
¹³C NMR
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
The compound exhibits absorption maxima in the 250–300 nm range , attributed to π→π* transitions in the conjugated chromene system. Halogen substituents (Br, Cl) induce bathochromic shifts compared to unsubstituted chromenes, with molar absorptivity (ε) values exceeding 10⁴ L·mol⁻¹·cm⁻¹.
Properties
IUPAC Name |
8-bromo-6-chloro-2H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO/c11-9-3-8(12)2-7-1-6(4-13)5-14-10(7)9/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFLRWHYKRVUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696320 | |
| Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-10-3 | |
| Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-Bromo-6-chloro-2H-chromene-3-carbonitrile typically involves:
- Cyclization reactions of substituted salicylaldehydes with malononitrile under basic or catalytic conditions.
- Use of N-Heterocyclic Carbene (NHC) catalysis for homoenolate addition reactions to functionalize the chromene ring.
- Careful optimization of reaction conditions including choice of catalyst, base, solvent, and temperature to maximize yield and selectivity.
Detailed Preparation Procedures
Synthesis of 3-Cyano-2H-chromene Derivatives (Including 8-Bromo-6-chloro Substituted)
A common and reliable approach involves condensation of appropriately substituted salicylaldehydes with malononitrile in the presence of ammonium acetate under inert atmosphere:
- Reaction Setup: Oven-dried glassware under argon atmosphere.
- Reagents: Salicylaldehyde derivative (1 equiv), malononitrile (1 equiv), ammonium acetate (0.6 equiv).
- Solvent: Ethanol, typically 1 mL per mmol of salicylaldehyde.
- Conditions: Stirring at room temperature for approximately 4 hours.
- Work-up: Precipitation of product, filtration, washing with ethanol, and vacuum drying.
- Outcome: Yellow solid product with high purity.
This method yields chromene-3-carbonitrile derivatives with halogen substitutions such as bromine at position 8 and chlorine at position 6, depending on the starting salicylaldehyde used.
N-Heterocyclic Carbene (NHC) Catalyzed Homoenolate Addition
For further functionalization, NHC catalysis is employed:
- Catalyst: NHC precatalyst 3e (20 mol%) with aryl substituents optimized for reactivity.
- Base: Potassium phosphate (K3PO4) found optimal at 30 mol% for reaction efficiency.
- Solvent: Acetonitrile mixed with methanol (20:1 ratio).
- Temperature: Room temperature under nitrogen atmosphere.
- Duration: Overnight stirring (12-24 hours).
- Substrates: 3-cyano-2H-iminochromene derivatives and cinnamaldehyde derivatives.
- Purification: Flash column chromatography using ethyl acetate and petroleum ether mixtures.
This method allows the formation of C4-functionalized 2-amino-3-cyano-4H-chromenes, which can be precursors or analogs to the target this compound.
Optimization Studies and Reaction Conditions
A comprehensive screening of catalysts, bases, and solvents was conducted to optimize the diastereoselective synthesis:
| Entry | NHC Catalyst | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 1 | 3a-3b | KHCO3 | Toluene | <10 | ND |
| 4 | 3e | KHCO3 | Toluene | 58 | 1:1 |
| 9 | 3e | K3PO4 | Toluene | 62 | 1:1 |
| 13 | 3e | K3PO4 | DMF | 52 | 4:1 |
| 15 | 3e | K3PO4 | Acetonitrile | 73 | 7:1 |
- Best conditions: NHC catalyst 3e with K3PO4 base in acetonitrile solvent gave the highest yield (73%) and selectivity (7:1 d.r.).
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Condensation | Salicylaldehyde derivative, malononitrile, NH4OAc, EtOH, RT, 4h | Formation of 3-cyano-2H-chromene derivatives |
| NHC Catalyzed Addition | NHC catalyst 3e (20 mol%), K3PO4 (30 mol%), Acetonitrile/MeOH, RT, overnight | C4-functionalized chromenes with high yield and selectivity |
| Optimization | Screening of bases, solvents, catalysts | K3PO4 in acetonitrile optimal for yield/selectivity |
| Mechanistic Validation | Isotope labeling, substrate variation | Confirmed homoenolate intermediate involvement |
Research Findings and Data Reliability
The described preparation methods are based on peer-reviewed experimental data published in Organic & Biomolecular Chemistry (Royal Society of Chemistry) and corroborated by extensive NMR, MS, and crystallographic analyses. The protocols emphasize reproducibility, use of commercially available reagents, and standard purification techniques, ensuring their applicability in research and industrial settings.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloro-2H-chromene-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted chromene derivatives.
Scientific Research Applications
Anticancer Properties
The anticancer potential of 8-bromo-6-chloro-2H-chromene-3-carbonitrile has been evaluated against several cancer cell lines. Studies indicate that derivatives of chromenes exhibit significant cytotoxic effects, with IC50 values often lower than those of established chemotherapeutic agents like etoposide. For example, certain derivatives have shown promising activity against breast cancer cell lines MDA-MB-231 and MCF-7, suggesting their potential as novel anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Research indicates that compounds within this class can inhibit the growth of various bacterial strains, making them candidates for further development in treating infections . The structural features of chromenes allow for interactions with microbial targets, enhancing their efficacy as antimicrobial agents.
Cytotoxicity Assessment
A study conducted on a series of chromene derivatives, including this compound, revealed significant cytotoxicity against human cancer cell lines. For instance, one derivative exhibited an IC50 value of 18.76 μg/mL against MDA-MB-231 cells, surpassing the effectiveness of etoposide . These findings underscore the potential for developing new anticancer therapies based on chromene scaffolds.
Clinical Relevance
The relevance of chromene derivatives in clinical settings is further highlighted by their progression into clinical trials. Compounds similar to this compound have shown favorable safety and tolerability profiles in early-phase trials for advanced solid tumors, indicating their potential utility in oncology .
Comparative Analysis of Biological Activities
| Compound Name | Structure | IC50 (μg/mL) | Activity Type |
|---|---|---|---|
| This compound | Structure | <30 | Anticancer |
| Etoposide | - | 20 | Anticancer |
| Crolibulin™ | - | N/A | Anticancer |
Mechanism of Action
The mechanism by which 8-Bromo-6-chloro-2H-chromene-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
6,8-Dibromo-2H-chromene-3-carbonitrile (CAS: 885271-32-9)
- Molecular Formula: C₁₀H₅Br₂NO
- Substituents : Bromine at positions 6 and 8, nitrile at position 3.
- Key Differences : Replaces the chlorine at position 6 with a second bromine atom. The increased molecular weight (328.96 g/mol vs. 273.51 g/mol for the target compound) and higher halogen density may enhance lipophilicity and alter reactivity in cross-coupling reactions .
- Applications : Likely used as a precursor in synthesizing polyhalogenated chromenes for optoelectronic materials.
6-Bromo-2-imino-2H-chromene-3-carbonitrile (CAS: 860789-92-0)
- Molecular Formula : C₁₀H₅BrN₂O
- Substituents: Bromine at position 6, nitrile at position 3, and an imino group (-NH) at position 2.
- Key Differences: The imino group replaces the oxygen in the chromene ring, creating a 2-iminochromene scaffold.
- Applications: Potential use in dye synthesis or as a ligand in catalysis.
8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile (CAS: 915369-22-1)
- Molecular Formula : C₁₀H₃BrClN₃O₂
- Substituents : Bromine at position 8, chlorine at position 4, nitro at position 6, and nitrile at position 3.
- Key Differences: While sharing bromo and chloro substituents, this compound is based on a quinoline core (a benzopyridine system) rather than chromene. The nitro group adds strong electron-withdrawing effects, making it suitable for electrophilic substitution reactions .
- Applications : Reported in high-throughput pharmaceutical research, possibly as a kinase inhibitor intermediate.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|---|
| 8-Bromo-6-chloro-2H-chromene-3-carbonitrile | 885271-10-3 | C₁₀H₅BrClNO | 273.51 | Chromene | 8-Br, 6-Cl, 3-CN |
| 6,8-Dibromo-2H-chromene-3-carbonitrile | 885271-32-9 | C₁₀H₅Br₂NO | 328.96 | Chromene | 6-Br, 8-Br, 3-CN |
| 6-Bromo-2-imino-2H-chromene-3-carbonitrile | 860789-92-0 | C₁₀H₅BrN₂O | 249.06 | 2-Iminochromene | 6-Br, 3-CN, 2-NH |
| 8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile | 915369-22-1 | C₁₀H₃BrClN₃O₂ | 312.50 | Quinoline | 8-Br, 4-Cl, 6-NO₂, 3-CN |
Key Research Insights
Halogen Effects: The bromine and chlorine substituents in this compound enhance its electrophilic character compared to non-halogenated chromenes, making it reactive in Suzuki-Miyaura couplings .
Structural Versatility: The imino variant (CAS: 860789-92-0) demonstrates how minor changes in heteroatom placement (O vs. NH) can drastically alter electronic properties, as seen in its reduced molar mass and increased polarity .
Biological Activity
8-Bromo-6-chloro-2H-chromene-3-carbonitrile is a synthetic compound that belongs to the chromene family, known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine and chlorine atoms enhances its electrophilicity, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on pathogens such as Escherichia coli and Klebsiella pneumoniae.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 50 µg/mL | |
| K. pneumoniae | 40 µg/mL | |
| Staphylococcus aureus | 30 µg/mL |
The compound's mechanism of action includes the inhibition of bacterial DNA gyrase, which is vital for bacterial replication and survival. Molecular docking studies confirmed hydrogen bonding interactions between the compound and the target enzyme, enhancing its antimicrobial efficacy .
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has shown cytotoxic effects against various human cancer cell lines, including breast and lung cancer cells.
Table 2: Cytotoxic Effects of this compound
The compound induces apoptosis in cancer cells through dual inhibition of topoisomerases and tubulin, leading to cell cycle arrest. This mechanism was elucidated in studies where treated cells exhibited increased levels of apoptotic markers .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various chromene derivatives, including this compound, against resistant strains of bacteria. The results indicated that this compound had comparable efficacy to standard antibiotics like gentamicin, suggesting its potential as a therapeutic agent for bacterial infections .
- Cytotoxicity Assessment : In a comparative study on the cytotoxic effects of chromene derivatives, this compound demonstrated significant activity against multiple cancer cell lines, outperforming several other derivatives in terms of potency and selectivity towards cancer cells .
Q & A
Q. What are the recommended synthetic routes for 8-Bromo-6-chloro-2H-chromene-3-carbonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of halogenated chromene derivatives typically involves cyclization of substituted phenols with acrylonitrile derivatives under acidic or basic conditions. For example, 6-Chloro-2H-chromene-3-carbonyl chloride (a structural analog) is synthesized via Friedel-Crafts acylation followed by halogenation . To optimize yield, consider:
- Temperature control : Reactions at 60–80°C minimize side-product formation.
- Catalyst selection : Lewis acids like AlCl₃ improve electrophilic substitution efficiency.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves nitrile-containing intermediates .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : ≥95% purity is achievable with a C18 column (methanol/water mobile phase, UV detection at 254 nm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 300.5 Da).
- FT-IR : Verify nitrile (C≡N) stretch at ~2200 cm⁻¹ and chromene C-O-C absorption at 1250 cm⁻¹ .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported bond angles for halogenated chromene derivatives?
- Methodological Answer : Structural contradictions (e.g., C-Br bond lengths varying by ±0.05 Å) arise from resolution limits or refinement errors. Use SHELXL for high-precision refinement:
- Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement constraints : Apply anisotropic displacement parameters for bromine and chlorine atoms to reduce overfitting .
- Validation tools : Check R-factor convergence (target: <5%) and Hirshfeld surface analysis for intermolecular interactions .
Q. What strategies mitigate competing side-reactions during functionalization of the chromene core?
- Methodological Answer : Competing bromination at alternative positions (e.g., para to nitrile) can be suppressed via:
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to guide halogenation to the 6-position.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for regioselective bromination .
- Kinetic monitoring : Use in-situ NMR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The nitrile group acts as a meta-director, while bromine and chlorine alter electron density. For Suzuki-Miyaura coupling:
- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in sterically hindered systems.
- Base optimization : K₂CO₃ in toluene/ethanol (3:1) minimizes dehalogenation side-reactions.
- Theoretical modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation barriers for aryl boronic acid coupling at the 8-position .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of halogenated chromene derivatives?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Standardize protocols:
- Positive controls : Compare with established bioactivity benchmarks (e.g., IC₅₀ values for kinase inhibitors).
- Dose-response curves : Use ≥5 concentrations in triplicate to ensure reproducibility.
- Structural analogs : Test 3-Bromo-6-Chlorochromone (CAS 73220-38-9) as a reference to isolate substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
